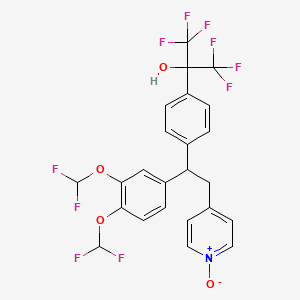
L791943
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-791943 is a selective and potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory and respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-791943 involves several steps, including the formation of a stable bis-difluoromethoxy catechol and a pendant hexafluorocarbinolThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of L-791943 would likely involve scaling up the laboratory synthesis procedures to larger reactors, optimizing reaction conditions for higher yields, and ensuring compliance with safety and environmental regulations. The process would also include purification steps such as crystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
L-791943 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in L-791943.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving L-791943 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of L-791943 depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a research tool to study the inhibition of phosphodiesterase-4 and its effects on cAMP levels.
Biology: Investigated for its role in modulating inflammatory responses and immune cell functions.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, respiratory conditions like asthma, and chronic obstructive pulmonary disease (COPD).
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
L-791943 exerts its effects by selectively inhibiting phosphodiesterase-4 (PDE4), which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the modulation of various cellular processes, including the suppression of inflammatory responses. The compound targets specific molecular pathways involved in inflammation and immune cell regulation .
Comparison with Similar Compounds
L-791943 is unique in its high selectivity and potency as a PDE4 inhibitor. Similar compounds include:
CDP-840: Another PDE4 inhibitor, but with lower metabolic stability compared to L-791943.
Roflumilast: A PDE4 inhibitor used clinically for the treatment of COPD, but with different pharmacokinetic properties.
Cilomilast: Another PDE4 inhibitor with distinct therapeutic applications and side effect profiles.
L-791943 stands out due to its long half-life, high metabolic stability, and favorable pharmacokinetic properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C24H17F10NO4 |
|---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
2-[4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-4-yl)ethyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C24H17F10NO4/c25-20(26)38-18-6-3-15(12-19(18)39-21(27)28)17(11-13-7-9-35(37)10-8-13)14-1-4-16(5-2-14)22(36,23(29,30)31)24(32,33)34/h1-10,12,17,20-21,36H,11H2 |
InChI Key |
VIOWRSXFEPSZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC2=CC=[N+](C=C2)[O-])C3=CC(=C(C=C3)OC(F)F)OC(F)F)C(C(F)(F)F)(C(F)(F)F)O |
Synonyms |
L-791,943 L-791943 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















